molecular formula C10H8BrN3 B1527493 2-(3-Bromophenyl)pyrimidin-4-amine CAS No. 1251391-43-1

2-(3-Bromophenyl)pyrimidin-4-amine

Cat. No. B1527493
M. Wt: 250.09 g/mol
InChI Key: ZTHJJQXERQYAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H8BrN3 . It is a class of heterocyclic compounds characterized by the presence of three carbon and two nitrogen atoms in the ring . This compound is of medicinal value and possesses a diverse range of bioactivities .


Molecular Structure Analysis

The crystal structure of “2-(3-Bromophenyl)pyrimidin-4-amine” is orthorhombic, Pbca (no. 61), with dimensions a = 7.214 (3) Å, b = 12.735 (6) Å, c = 21.305 (9) Å . The molecular structure is shown in the figure .


Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)pyrimidin-4-amine” has a molecular weight of 250.1 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Exposure to Heterocyclic Amines

  • Carcinogenic Potential of Dietary Amines

    Studies have shown that humans are continually exposed to carcinogenic heterocyclic amines in food, which may not be formed endogenously. This exposure comes from the normal diet and has implications for understanding the potential risks associated with these compounds (Ushiyama et al., 1991).

  • Metabolism and Impact

    Research has highlighted the metabolism of heterocyclic amines like PhIP and MeIQx in humans and rodents, emphasizing differences in metabolite profiles between species. This has implications for evaluating human exposure to these compounds and understanding their potential carcinogenic effects (Turteltaub et al., 1999).

  • Dietary Influence on Adduct Formation

    Studies suggest that diet plays a significant role in the formation of serum albumin and hemoglobin adducts of PhIP, with meat consumers showing higher adduct levels. This research provides insights into how dietary habits can influence the internal dose of heterocyclic amines and their potential carcinogenic effects (Magagnotti et al., 2000).

Safety And Hazards

The safety information for “2-(3-Bromophenyl)pyrimidin-4-amine” indicates that it should be handled with caution. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(3-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHJJQXERQYAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.